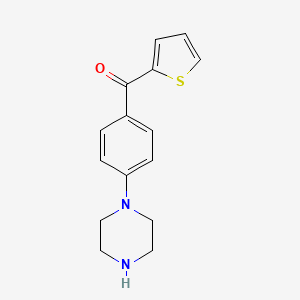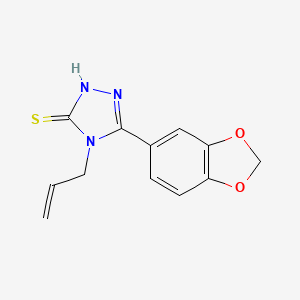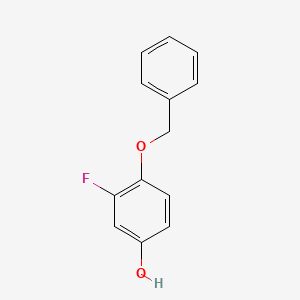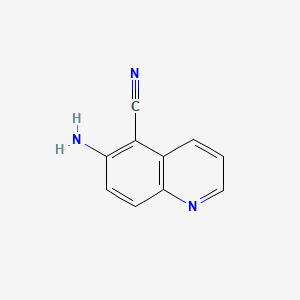
(4-Piperazin-1-ylphenyl)(2-thienyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-Piperazin-1-ylphenyl)(2-thienyl)methanone” is a chemical compound with the molecular formula C15H16N2OS . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of “(4-Piperazin-1-ylphenyl)(2-thienyl)methanone” consists of 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis
The molecular weight of “(4-Piperazin-1-ylphenyl)(2-thienyl)methanone” is 272.4 g/mol. More detailed physical and chemical properties are not available in the retrieved information .Scientific Research Applications
Anticancer and Antituberculosis Applications
(4-Piperazin-1-ylphenyl)(2-thienyl)methanone and its derivatives have been studied for potential applications in the treatment of cancer and tuberculosis. For example, derivatives such as [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone showed in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity against the Mycobacterium tuberculosis H37Rv strain. This highlights the compound's therapeutic potential in addressing these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Corrosion Inhibition
Some derivatives of (4-Piperazin-1-ylphenyl)(2-thienyl)methanone have been investigated for their ability to prevent corrosion of mild steel in acidic mediums. These studies revealed that certain organic compounds, including derivatives of this chemical, can significantly inhibit corrosion, acting as mixed-type inhibitors in acidic solutions. This application is crucial in industries where mild steel is commonly used, and corrosion prevention is vital for maintaining structural integrity (Singaravelu & Bhadusha, 2022; Singaravelu, Bhadusha, & Dharmalingam, 2022).
Antimicrobial Activity
Derivatives of (4-Piperazin-1-ylphenyl)(2-thienyl)methanone have also shown promise in antimicrobial applications. Compounds like 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives exhibited notable in vitro antibacterial and antifungal activities. This suggests potential use in developing new antimicrobial agents to combat pathogenic bacterial and fungal strains, addressing the growing concern of antimicrobial resistance (Mallesha & Mohana, 2014; Patel, Agravat, & Shaikh, 2011).
properties
IUPAC Name |
(4-piperazin-1-ylphenyl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15(14-2-1-11-19-14)12-3-5-13(6-4-12)17-9-7-16-8-10-17/h1-6,11,16H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWPBXFZHHXHAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Piperazin-1-ylphenyl)(2-thienyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)


![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)






![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)


![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)